molecular formula C10H19NO5S B8099079 Boc-D-methionine sulfoxide

Boc-D-methionine sulfoxide

Cat. No.: B8099079
M. Wt: 265.33 g/mol
InChI Key: FVSDTYGQCVACMH-UFEDUZHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-methionine sulfoxide is a derivative of methionine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of D-methionine, which has been oxidized to form a sulfoxide. This compound is commonly used in peptide synthesis and serves as a building block for various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-methionine sulfoxide typically involves the oxidation of Boc-D-methionine. The oxidation can be achieved using various oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the controlled addition of oxidizing agents and real-time monitoring of reaction conditions to optimize the production scale.

Types of Reactions:

    Oxidation: Boc-D-methionine can be oxidized to this compound using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: this compound can be reduced back to Boc-D-methionine using reducing agents such as dithiothreitol (DTT) or sodium borohydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield D-methionine sulfoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, dichloromethane, low temperatures.

    Reduction: Dithiothreitol, sodium borohydride, aqueous or organic solvents.

    Deprotection: Trifluoroacetic acid, dichloromethane.

Major Products:

    Oxidation: this compound.

    Reduction: Boc-D-methionine.

    Deprotection: D-methionine sulfoxide.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSDTYGQCVACMH-UFEDUZHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCS(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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